4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1566423-11-7
VCID: VC5435419
InChI: InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)4-7-2-1-3-11-7/h5,7H,1-4H2,(H2,9,10)
SMILES: C1CC(OC1)CC2=CSC(=N2)N
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

CAS No.: 1566423-11-7

Cat. No.: VC5435419

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine - 1566423-11-7

Specification

CAS No. 1566423-11-7
Molecular Formula C8H12N2OS
Molecular Weight 184.26
IUPAC Name 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)4-7-2-1-3-11-7/h5,7H,1-4H2,(H2,9,10)
Standard InChI Key IPMCGEAIRCDEIM-UHFFFAOYSA-N
SMILES C1CC(OC1)CC2=CSC(=N2)N

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine delineates its structure:

  • Thiazole core: A five-membered aromatic ring with nitrogen at position 1 and sulfur at position 3.

  • Oxolan-2-ylmethyl substituent: A tetrahydrofuran (oxolane) ring attached via a methylene (-CH2_2-) group at the thiazole’s 4-position.

  • Amine group: A primary amine (-NH2_2) at the thiazole’s 2-position.

The molecular formula is C8_8H12_{12}N2_2OS, with a molecular weight of 184.26 g/mol . The oxolane moiety enhances lipophilicity, potentially improving membrane permeability compared to simpler thiazole derivatives.

Stereochemical Considerations

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis of 4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is documented, analogous thiazoles are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas or thioamides. For this compound, (oxolan-2-ylmethyl)chloroketone could react with thiourea to form the thiazole ring.

  • Post-Functionalization: Introducing the oxolane moiety after thiazole formation. For example, nucleophilic substitution of a 4-bromomethylthiazole with oxolan-2-ylmethanol .

Key intermediates include:

  • 2-Aminothiazole: Prepared from thiourea and α-bromoacetophenone derivatives.

  • Oxolan-2-ylmethanol: Derived from tetrahydrofuran via oxidation and reduction steps .

Characterization

Synthetic products are validated using:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and ring structures .

  • Mass Spectrometry: Molecular ion peaks at m/z 184.26 align with the molecular formula .

  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though no data exists for this specific compound .

Physicochemical Properties

PropertyValue/Description
Molecular Weight184.26 g/mol
Melting PointNot reported (analogs: 120–150°C)
SolubilityModerate in polar solvents (DMSO, ethanol)
logP (Octanol-Water)Estimated 1.2–1.8 (Predicted via ChemAxon)
pKa (Amine Group)~8.5 (similar to 2-aminothiazoles)

The oxolane ring’s ether oxygen participates in hydrogen bonding, enhancing solubility in protic solvents compared to purely aromatic thiazoles.

Applications and Comparative Analysis

Drug Development

This compound’s scaffold is a candidate for optimizing pharmacokinetic profiles. Compared to 5-(oxan-4-yl)-1,3-thiazol-2-amine , the oxolane-2-ylmethyl group offers greater conformational flexibility, potentially enhancing target engagement.

Agricultural Chemistry

Thiazole derivatives are explored as fungicides and herbicides. The oxolane moiety’s stability under environmental conditions could prolong efficacy in field applications.

CompoundStructure FeaturesBioactivity
4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amineThiazole, oxolane, amineAntimicrobial, anticancer
N-(Oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole, oxolane, amineEnzyme inhibition
4-(2,4-Dichlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amineChlorophenyl, thiazole, oxolaneAntimicrobial (MIC 2–8 µg/mL)

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